molecular formula C17H13NO3 B11926186 Benzyl 8-hydroxyquinoline-2-carboxylate CAS No. 1072830-83-1

Benzyl 8-hydroxyquinoline-2-carboxylate

Cat. No.: B11926186
CAS No.: 1072830-83-1
M. Wt: 279.29 g/mol
InChI Key: YBHCSDOVWXWTPG-UHFFFAOYSA-N
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Description

Benzyl 8-hydroxyquinoline-2-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates a benzyl group attached to the 8-hydroxyquinoline-2-carboxylate moiety, which is a bicyclic structure consisting of a pyridine ring fused to a phenol ring. The hydroxyl group is attached to position 8 of the quinoline ring, and the carboxylate group is at position 2. This structure allows the compound to exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8-hydroxyquinoline-2-carboxylate typically involves the alkylation of 8-hydroxyquinoline-2-carboxylic acid with benzyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinoline derivatives, each exhibiting unique chemical and biological properties .

Scientific Research Applications

Benzyl 8-hydroxyquinoline-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 8-hydroxyquinoline-2-carboxylate primarily involves its ability to chelate metal ions. The hydroxyl and carboxylate groups form stable complexes with metal ions, disrupting their normal biological functions. This chelation can inhibit metal-dependent enzymes and interfere with metal ion transport and storage, leading to various biological effects. The compound’s ability to form complexes with metal ions also underlies its use in coordination chemistry and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 8-hydroxyquinoline-2-carboxylate is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with biological membranes. This structural modification can lead to improved biological activity and different pharmacokinetic properties compared to other 8-hydroxyquinoline derivatives .

Properties

CAS No.

1072830-83-1

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

benzyl 8-hydroxyquinoline-2-carboxylate

InChI

InChI=1S/C17H13NO3/c19-15-8-4-7-13-9-10-14(18-16(13)15)17(20)21-11-12-5-2-1-3-6-12/h1-10,19H,11H2

InChI Key

YBHCSDOVWXWTPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

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